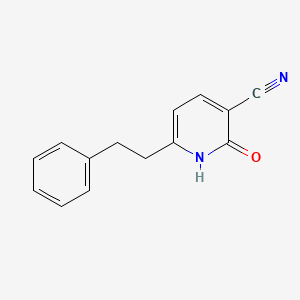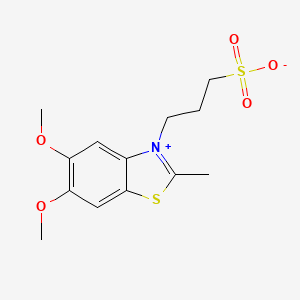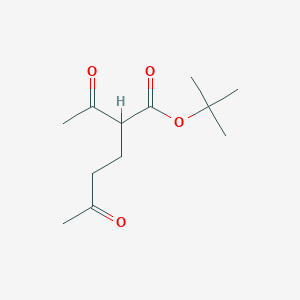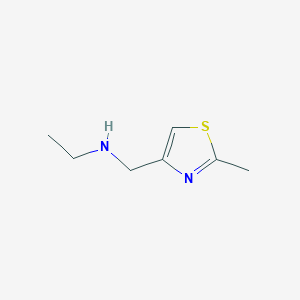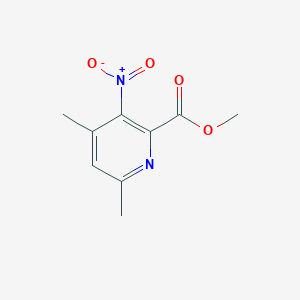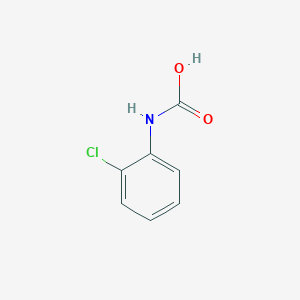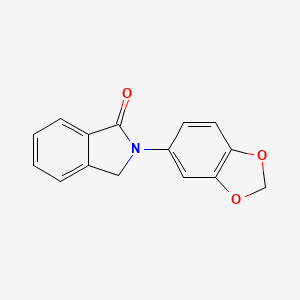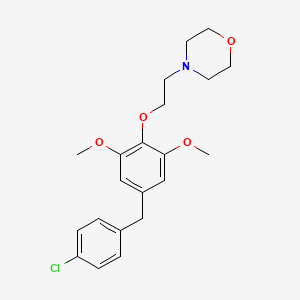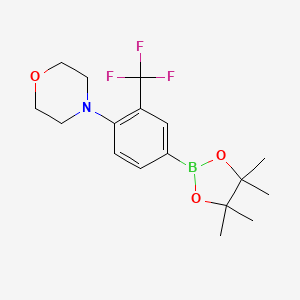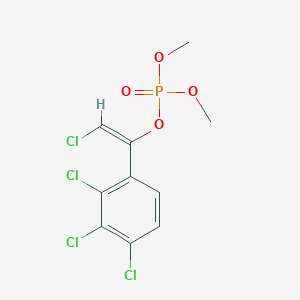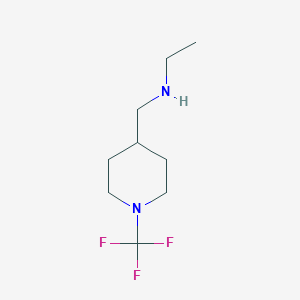
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine typically involves the introduction of the trifluoromethyl group to the piperidine ring, followed by the attachment of the ethanamine moiety. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Attachment of the Ethanamine Moiety: The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts lipophilicity, enhancing the compound’s ability to cross biological membranes. This allows it to interact with intracellular targets, potentially modulating enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-(4-(3-(3-(6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide: A compound with a similar piperidine core but different substituents, used as a kinase inhibitor.
Piperidine Derivatives: Various piperidine derivatives with different substituents, used in drug discovery and development.
Uniqueness
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
Propriétés
Formule moléculaire |
C9H17F3N2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-13-7-8-3-5-14(6-4-8)9(10,11)12/h8,13H,2-7H2,1H3 |
Clé InChI |
ITIRHADZWDWONP-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCN(CC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)

